Dofetilide is a highly selective, pure Vaughan-Williams Class III antiarrhythmic agent that functions as a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. In scientific procurement, it is primarily sourced as a gold-standard pharmacological tool and a mandatory positive control for in vitro cardiotoxicity screening. Unlike broad-spectrum antiarrhythmics, Dofetilide binds specifically to the internal pore of the hERG channel (involving the Ser620 residue) with low nanomolar affinity, without affecting IKs, INa, ICa, or beta-adrenergic receptors at relevant experimental concentrations [1]. This exceptional selectivity makes it an indispensable benchmark material for validating Good Laboratory Practice (GLP) hERG assays under ICH E14/S7B guidelines, as well as for isolating IKr-specific mechanisms in ex vivo tissue preparations and in silico cardiac action potential models [2].
Substituting Dofetilide with other Class III antiarrhythmics, such as sotalol or amiodarone, fundamentally compromises experimental integrity in precise electrophysiological studies. Sotalol, while often classed similarly, possesses significant Class II (beta-blocking) activity and requires micromolar concentrations to achieve hERG blockade, introducing off-target receptor effects that confound data [1]. Amiodarone acts as a multi-channel blocker, significantly inhibiting inward sodium (INaL) and calcium (ICaL) currents alongside IKr, making it impossible to isolate specific repolarization mechanisms [2]. Furthermore, in safety pharmacology, regulatory frameworks (ICH S7B) explicitly require highly potent, well-characterized positive controls to establish assay sensitivity margins; using non-standard or generic multi-channel blockers fails to meet these compliance thresholds, risking the invalidation of entire preclinical cardiotoxicity screening panels[3].
In patch-clamp evaluations of hERG channel blockade, Dofetilide demonstrates extreme potency compared to sotalol. At 37°C, Dofetilide inhibits hERG channels with an IC50 of 7 nM, whereas sotalol requires an IC50 of 343 µM to achieve similar blockade [1]. This >40,000-fold difference in potency ensures that Dofetilide can be utilized at trace concentrations, minimizing the risk of non-specific binding or solvent-induced artifacts in sensitive in vitro systems.
| Evidence Dimension | hERG channel inhibition (IC50) |
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Sotalol (343 µM) |
| Quantified Difference | >40,000-fold higher potency for Dofetilide |
| Conditions | Automated patch-clamp on HEK293 cells at 37°C |
Procurement of Dofetilide is essential for researchers requiring complete IKr blockade at nanomolar concentrations to maintain strict target isolation in electrophysiological assays.
Dofetilide provides pure IKr blockade without the confounding multi-channel effects seen in amiodarone. While amiodarone significantly inhibits both late sodium (INaL) and L-type calcium (ICaL) currents alongside IKs, Dofetilide selectively targets IKr and does not impair sodium or calcium channels at relevant experimental concentrations[1]. This selectivity is critical when measuring transmural dispersion of repolarization, where amiodarone decreases dispersion due to its mixed effects, whereas Dofetilide accurately reflects pure IKr inhibition [2].
| Evidence Dimension | Off-target ion channel inhibition (INaL, ICaL, IKs) |
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | Amiodarone (Significant multi-channel inhibition) |
| Quantified Difference | Pure IKr block vs. broad-spectrum mixed block |
| Conditions | Ex vivo canine ventricular muscle and Purkinje fiber action potential recordings |
Dofetilide is the mandatory choice for isolating delayed rectifier potassium currents without altering intracellular calcium or sodium dynamics.
The binding efficacy of Dofetilide to the hERG channel is highly sensitive to extracellular potassium concentrations ([K+]e), a critical factor in modeling ischemic heart conditions. When [K+]e is increased from 5 mmol/L to 10 mmol/L, the IC50 of Dofetilide increases significantly (from 1.5 µM to 2.7 µM, indicating blunted block), whereas the IC50 of amiodarone remains unchanged (37 µM to 24 µM, non-significant) [1]. This potassium-dependent behavior is specific to certain pure Class III agents.
| Evidence Dimension | Shift in hERG IC50 upon raising[K+]e from 5 to 10 mmol/L |
| Target Compound Data | IC50 increases from 1.5 µM to 2.7 µM (significant blunting) |
| Comparator Or Baseline | Amiodarone (IC50 37 µM to 24 µM, no significant change) |
| Quantified Difference | K+-sensitive hERG block for Dofetilide vs. K+-insensitive block for amiodarone |
| Conditions | Patch clamp under varying extracellular potassium concentrations |
Researchers modeling myocardial ischemia, where extracellular potassium levels rise, must procure Dofetilide to accurately simulate state-dependent and potassium-sensitive repolarization changes.
Dofetilide serves as a highly accurate reference compound for validating in silico models of human ventricular action potentials compared to multi-channel blockers. In comparative simulations against ex vivo human ventricular trabeculae, Dofetilide demonstrated high quantitative agreement in predicting Action Potential Duration (APD90) prolongation and early after-depolarization (EAD) occurrence. Conversely, multi-channel blockers like verapamil and quinidine produced substantial disagreement, overpredicting AP prolongation due to complex binding dynamics [1].
| Evidence Dimension | Agreement between in silico APD90 prediction and ex vivo human tissue results |
| Target Compound Data | High quantitative agreement for AP prolongation and EAD occurrence |
| Comparator Or Baseline | Verapamil / Quinidine (Substantial disagreement / overprediction) |
| Quantified Difference | Reliable model validation vs. predictive failure |
| Conditions | In silico human ventricular cell models vs. ex vivo human trabeculae |
Computational toxicology and bioinformatics teams must use Dofetilide as the primary benchmark to calibrate and validate predictive proarrhythmic risk algorithms.
Procured as a mandatory positive control to establish assay sensitivity and safety margins in automated and manual patch-clamp systems, ensuring compliance with ICH E14/S7B 2022 Q&A guidelines [1].
Utilized as a highly specific pharmacological tool to isolate IKr currents in human and animal cardiomyocytes, avoiding the confounding INa or ICa effects inherent to broad-spectrum blockers like amiodarone [2].
Sourced as a benchmark reference compound with well-defined, pure binding kinetics to validate computational models of ventricular action potentials and predict proarrhythmic risk in drug development [3].
Applied in tissue preparations (e.g., Purkinje fibers) to reliably induce prolonged action potential duration and model Torsades de Pointes (TdP), taking advantage of its sensitivity to extracellular potassium shifts [4].
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